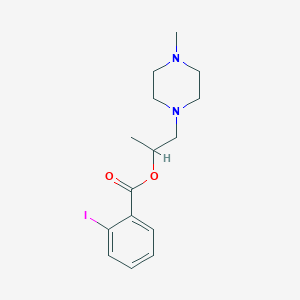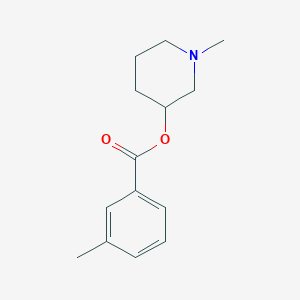
1-Methyl-3-piperidinyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a derivative of benzoic acid and piperidine, and its chemical formula is C16H21NO2.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-piperidinyl 3-methylbenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
1-Methyl-3-piperidinyl 3-methylbenzoate exerts its pharmacological effects by binding to and modulating the activity of specific receptors in the body. It has been shown to interact with the cannabinoid receptor CB1, which plays a crucial role in pain perception, inflammation, and neuroprotection. This compound has also been reported to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-piperidinyl 3-methylbenzoate has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, this compound has some limitations, including its relatively low solubility in water, which can make it challenging to use in certain experimental protocols.
Zukünftige Richtungen
There are several potential future directions for 1-Methyl-3-piperidinyl 3-methylbenzoate research. One area of interest is the development of more potent and selective this compound analogs that can target specific receptors with greater efficacy. Another potential direction is the investigation of this compound as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is a need for further research into the mechanisms of action of this compound and its potential interactions with other drugs and compounds.
Synthesemethoden
1-Methyl-3-piperidinyl 3-methylbenzoate can be synthesized through a multi-step process that involves the reaction of piperidine with 3-methylbenzoyl chloride. The resulting product is then treated with methyl iodide to yield this compound. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(1-methylpiperidin-3-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-5-3-6-12(9-11)14(16)17-13-7-4-8-15(2)10-13/h3,5-6,9,13H,4,7-8,10H2,1-2H3 |
InChI-Schlüssel |
YARMLGABVFENDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2CCCN(C2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCCN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


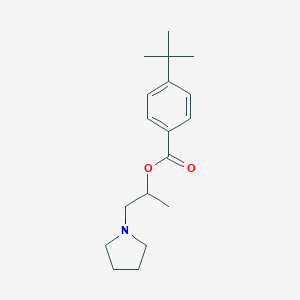
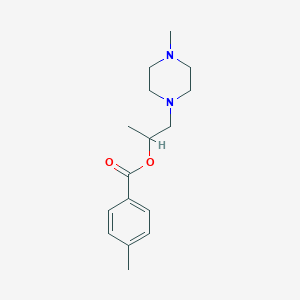
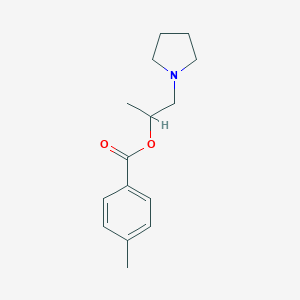
![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)

![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)
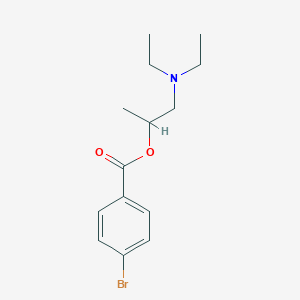
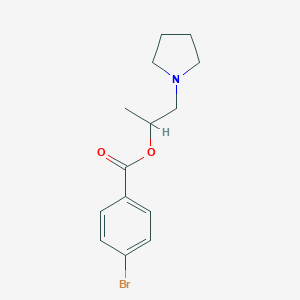
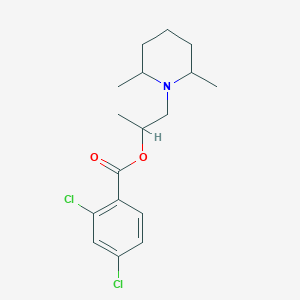
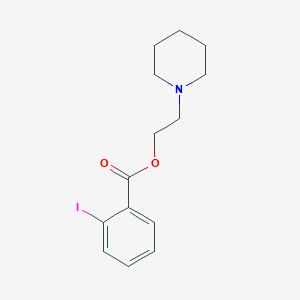
![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)
